![molecular formula C6H6ClN3O4 B6125232 ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate CAS No. 300361-79-9](/img/structure/B6125232.png)
ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans and Aspergillus niger, two common fungal pathogens. This compound has also been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. In addition, ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate in lab experiments is its broad-spectrum activity against various fungi and bacteria. This compound is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of using this compound is its potential toxicity to human cells. Therefore, caution should be exercised when handling this compound in lab experiments.
Future Directions
There are several future directions for the study of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the field of agriculture, such as its use as a fungicide or bactericide. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.
Synthesis Methods
The synthesis of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been reported using different methods. One of the most common methods involves the reaction of ethyl 3-nitroacrylate with hydrazine hydrate in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride and chlorinated to obtain ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been used as a building block in the synthesis of various bioactive compounds.
properties
IUPAC Name |
ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O4/c1-2-14-6(11)4-3(7)5(9-8-4)10(12)13/h2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEOMSPIIJWRLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238426 | |
Record name | Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate | |
CAS RN |
300361-79-9 | |
Record name | Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300361-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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